Fenoterol
Fenoterol
Fenoterol is a short-acting sympathomimetic agent with bronchodilator activity. Fenoterol stimulates beta-2-adrenergic receptors in the lungs, thereby activating the enzyme adenylate cyclase that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP concentrations relax bronchial smooth muscle, relieve bronchospasms, and reduce inflammatory cell mediator release, especially from mast cells.
Fenoterol is a member of the class resorcinols that is 5-(1-hydroxyethyl)benzene-1,3-diol in which one of the methyl hydrogens is replaced by a 1-(4-hydroxyphenyl)propan-2-amino group. A beta2-adrenergic agonist, it is used (as the hydrobromide salt) as a bronchodilator in the management of reversible airway obstruction. It has a role as a bronchodilator agent, a sympathomimetic agent, a beta-adrenergic agonist and a tocolytic agent. It is a secondary amino compound, a secondary alcohol and a member of resorcinols.
Fenoterol, also known as berotec or partusisten, belongs to the class of organic compounds known as amphetamines and derivatives. These are organic compounds containing or derived from 1-phenylpropan-2-amine. Fenoterol is considered to be a practically insoluble (in water) and relatively neutral molecule. Fenoterol has been detected in multiple biofluids, such as urine and blood. Within the cell, fenoterol is primarily located in the membrane (predicted from logP).
Fenoterol is a member of the class resorcinols that is 5-(1-hydroxyethyl)benzene-1,3-diol in which one of the methyl hydrogens is replaced by a 1-(4-hydroxyphenyl)propan-2-amino group. A beta2-adrenergic agonist, it is used (as the hydrobromide salt) as a bronchodilator in the management of reversible airway obstruction. It has a role as a bronchodilator agent, a sympathomimetic agent, a beta-adrenergic agonist and a tocolytic agent. It is a secondary amino compound, a secondary alcohol and a member of resorcinols.
Fenoterol, also known as berotec or partusisten, belongs to the class of organic compounds known as amphetamines and derivatives. These are organic compounds containing or derived from 1-phenylpropan-2-amine. Fenoterol is considered to be a practically insoluble (in water) and relatively neutral molecule. Fenoterol has been detected in multiple biofluids, such as urine and blood. Within the cell, fenoterol is primarily located in the membrane (predicted from logP).
Brand Name:
Vulcanchem
CAS No.:
13392-18-2
VCID:
VC0527893
InChI:
InChI=1S/C17H21NO4/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13/h2-5,7-9,11,17-22H,6,10H2,1H3
SMILES:
CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O
Molecular Formula:
C17H21NO4
Molecular Weight:
303.35 g/mol
Fenoterol
CAS No.: 13392-18-2
Inhibitors
VCID: VC0527893
Molecular Formula: C17H21NO4
Molecular Weight: 303.35 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 13392-18-2 |
---|---|
Product Name | Fenoterol |
Molecular Formula | C17H21NO4 |
Molecular Weight | 303.35 g/mol |
IUPAC Name | 5-[1-hydroxy-2-[1-(4-hydroxyphenyl)propan-2-ylamino]ethyl]benzene-1,3-diol |
Standard InChI | InChI=1S/C17H21NO4/c1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13/h2-5,7-9,11,17-22H,6,10H2,1H3 |
Standard InChIKey | LSLYOANBFKQKPT-UHFFFAOYSA-N |
SMILES | CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O |
Canonical SMILES | CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O |
Appearance | Solid powder |
Melting Point | 222-223 |
Physical Description | Solid |
Description | Fenoterol is a short-acting sympathomimetic agent with bronchodilator activity. Fenoterol stimulates beta-2-adrenergic receptors in the lungs, thereby activating the enzyme adenylate cyclase that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP concentrations relax bronchial smooth muscle, relieve bronchospasms, and reduce inflammatory cell mediator release, especially from mast cells. Fenoterol is a member of the class resorcinols that is 5-(1-hydroxyethyl)benzene-1,3-diol in which one of the methyl hydrogens is replaced by a 1-(4-hydroxyphenyl)propan-2-amino group. A beta2-adrenergic agonist, it is used (as the hydrobromide salt) as a bronchodilator in the management of reversible airway obstruction. It has a role as a bronchodilator agent, a sympathomimetic agent, a beta-adrenergic agonist and a tocolytic agent. It is a secondary amino compound, a secondary alcohol and a member of resorcinols. Fenoterol, also known as berotec or partusisten, belongs to the class of organic compounds known as amphetamines and derivatives. These are organic compounds containing or derived from 1-phenylpropan-2-amine. Fenoterol is considered to be a practically insoluble (in water) and relatively neutral molecule. Fenoterol has been detected in multiple biofluids, such as urine and blood. Within the cell, fenoterol is primarily located in the membrane (predicted from logP). |
Purity | >98% (or refer to the Certificate of Analysis) |
Related CAS | 1944-12-3 (hydrobromide) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Berotec Berotek Fenoterol Fenoterol Hydrobromide Fenoterol Hydrochloride Hydrochloride, Fenoterol p Hydroxyphenyl orciprenaline p Hydroxyphenylorciprenaline p-Hydroxyphenyl-orciprenaline p-Hydroxyphenylorciprenaline Partusisten Phenoterol Th 1165a Th-1165a Th1165a |
Reference | 1: Jozwiak K, Plazinska A, Toll L, Jimenez L, Woo AY, Xiao RP, Wainer IW. Effect of fenoterol stereochemistry on the β2 adrenergic receptor system: ligand-directed chiral recognition. Chirality. 2011;23 Suppl 1:E1-6. doi: 10.1002/chir.20963. Epub 2011 May 26. Review. PubMed PMID: 21618615; PubMed Central PMCID: PMC3164500. 2: Kässner F, Hodder R, Bateman ED. A review of ipratropium bromide/fenoterol hydrobromide (Berodual) delivered via Respimat Soft Mist Inhaler in patients with asthma and chronic obstructive pulmonary disease. Drugs. 2004;64(15):1671-82. Review. PubMed PMID: 15257628. 3: Beasley R, Pearce N, Crane J, Burgess C. Withdrawal of fenoterol and the end of the New Zealand asthma mortality epidemic. Int Arch Allergy Immunol. 1995 May-Jun;107(1-3):325-7. Review. PubMed PMID: 7613161. 4: Hochhaus G, Möllmann H. Pharmacokinetic/pharmacodynamic characteristics of the beta-2-agonists terbutaline, salbutamol and fenoterol. Int J Clin Pharmacol Ther Toxicol. 1992 Sep;30(9):342-62. Review. PubMed PMID: 1358833. 5: Boe J, Kongerud J, Bodd E. [Is fenoterol therapy related to increased asthma mortality?]. Tidsskr Nor Laegeforen. 1992 Feb 20;112(5):661-3. Review. Norwegian. PubMed PMID: 1557737. 6: Fenoterol and asthma deaths. Drug Ther Bull. 1990 Dec 10;28(25):65-6. Review. PubMed PMID: 2131236. 7: Elwood JM. Fenoterol: the evidence leading to restriction of it use. N Z Med J. 1990 Aug 22;103(896):395-7. Review. PubMed PMID: 2200989. 8: Svedmyr N. Fenoterol: a beta2-adrenergic agonist for use in asthma. Pharmacology, pharmacokinetics, clinical efficacy and adverse effects. Pharmacotherapy. 1985 May-Jun;5(3):109-26. Review. PubMed PMID: 2991865. 9: Meinen K. [Does tocolysis with fenoterol cause myocardial necrosis?]. Z Geburtshilfe Perinatol. 1983 Sep-Oct;187(5):209-17. Review. German. PubMed PMID: 6359742. 10: Heel RC, Brogden RN, Speight TM, Avery GS. Fenoterol: a review of its pharmacological properties and therapeutic efficacy in asthma. Drugs. 1978 Jan;15(1):3-32. Review. PubMed PMID: 342228. |
PubChem Compound | 3343 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume